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molecular formula C9H9ClO B159740 o-Tolyl-acetyl chloride CAS No. 10166-09-3

o-Tolyl-acetyl chloride

Cat. No. B159740
M. Wt: 168.62 g/mol
InChI Key: FKMIBYMTHOJWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06369069B1

Procedure details

4.8 g of o-tolylacetic acid are dissolved in 36 ml of SOCl2 and refluxed for 12 h. The volatile constituents are then removed in vacuo and the residue is taken up 3 times in each case in 50 ml of toluene and the volatile constituents are removed in vacuo. 6.6 g of a pale yellow liquid are obtained, which is employed further without purification.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][C:8](O)=[O:9].O=S(Cl)[Cl:14]>>[C:1]1([CH3:11])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][C:8]([Cl:14])=[O:9]

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
C1(=C(C=CC=C1)CC(=O)O)C
Name
Quantity
36 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The volatile constituents are then removed in vacuo
CUSTOM
Type
CUSTOM
Details
the volatile constituents are removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C=CC=C1)CC(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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